molecular formula C12H26O4P2 B13866338 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol

Cat. No.: B13866338
M. Wt: 296.28 g/mol
InChI Key: TYNABCBXLZCQFW-UHFFFAOYSA-N
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Description

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is a complex organic compound with a unique structure that includes two phosphinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol typically involves multiple steps, including the formation of the phosphinane rings and the introduction of the 2-methylpropyl groups. Common reagents used in these reactions include phosphorus trichloride, isobutyl alcohol, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as a catalyst.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(2-methylpropyl)benzene: A similar compound with a benzene ring instead of phosphinane rings.

    1,4-benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with ester functional groups.

Uniqueness

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is unique due to its dual phosphinane rings and the presence of 2-methylpropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H26O4P2

Molecular Weight

296.28 g/mol

IUPAC Name

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol

InChI

InChI=1S/C12H26O4P2/c1-9(2)5-17(15)7-12(14)18(16,6-10(3)4)8-11(17)13/h9-14H,5-8H2,1-4H3

InChI Key

TYNABCBXLZCQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP1(=O)CC(P(=O)(CC1O)CC(C)C)O

Origin of Product

United States

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